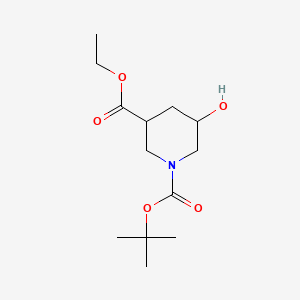

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Descripción

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a piperidine-derived intermediate widely employed in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position. This configuration enhances stability during synthetic workflows while allowing selective deprotection under acidic conditions . Its structural versatility makes it valuable for constructing complex molecules, such as kinase inhibitors and antiviral agents.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPKVZMVVCCMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857251 | |

| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-00-9 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Methodologies

The synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate primarily involves a two-step strategy: esterification of the carboxylic acid group followed by Boc protection of the piperidine nitrogen . The most widely reported method, as detailed by VulcanChem , begins with 5-hydroxypiperidine-3-carboxylic acid. This starting material undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically triethylamine, using dichloromethane (DCM) as the solvent. The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected intermediate. Subsequent esterification with ethyl chloroformate or direct use of pre-esterified starting materials completes the synthesis .

A critical variation observed in analogous syntheses, such as the preparation of (S)-N-Boc-3-hydroxypiperidine , involves optimizing reaction conditions to enhance yield and purity. For instance, patent CN105439939A highlights the use of sodium hydroxide as a base during Boc protection, achieving yields exceeding 95% under mild conditions (20–30°C) . This approach minimizes side reactions, such as ester hydrolysis, which are common in strongly acidic or basic environments.

Reaction Mechanism and Optimization

The Boc protection step follows a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of Boc₂O, facilitated by the base, which deprotonates the amine. Triethylamine or inorganic bases like sodium hydroxide scavenge the generated tert-butoxycarbonate anion, driving the reaction to completion . Key parameters influencing this step include:

-

Solvent selection : Dichloromethane and ethyl acetate are preferred for their ability to dissolve both Boc₂O and the hydrophilic piperidine derivatives.

-

Temperature control : Reactions conducted at 20–30°C prevent exothermic side reactions, as evidenced by the 95% yield reported in patent CN105439939A .

-

Stoichiometry : A 1:1 molar ratio of amine to Boc₂O ensures efficient protection without excess reagent waste .

For the esterification step, ethyl chloroformate reacts with the carboxylic acid group in the presence of a base, forming the ethyl ester. Alternatively, pre-esterified starting materials bypass this step, streamlining the synthesis .

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound necessitates meticulous control over reaction parameters to maintain consistency and cost-efficiency. Industrial protocols emphasize:

-

Catalyst recycling : Rhodium-based catalysts, as described in patent CN105439939A for hydrogenation steps, are reclaimed through filtration and reused, reducing material costs .

-

Solvent recovery : Ethyl acetate, used in extraction and recrystallization, is distilled and reused, aligning with green chemistry principles .

-

Process automation : Continuous-flow systems enable precise temperature and pH regulation, critical for large-scale Boc protection reactions .

Table 1 summarizes optimized industrial conditions derived from analogous syntheses:

Table 1: Industrial Reaction Parameters for Boc Protection

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–30°C | Prevents decomposition |

| Reaction Time | 3–6 hours | Balances completion vs. cost |

| Base (NaOH Concentration) | 10–15% (w/v) | Ensures complete deprotonation |

| Solvent (Ethyl Acetate) | 2–3 volumes | Maximizes solubility |

Analytical Characterization and Quality Control

Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures or column chromatography . Purity assessments employ high-performance liquid chromatography (HPLC), with reported purities exceeding 99% . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the Boc group (δ 1.4 ppm, singlet) and ethyl ester (δ 1.2–1.3 ppm, triplet; δ 4.1–4.3 ppm, quartet) .

Table 2: Physical and Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 273.33 g/mol | Mass Spectrometry |

| Melting Point | 78–80°C | DSC |

| HPLC Purity | >99% | C18 Column |

| Solubility | DMSO: 50 mg/mL | USP Method |

Comparative Analysis with Related Compounds

This compound exhibits distinct reactivity compared to positional isomers like Ethyl N-Boc-4-hydroxypiperidine-3-carboxylate . The equatorial orientation of the 5-hydroxy group in the piperidine ring enhances hydrogen-bonding interactions, influencing its biological activity and synthetic utility . Furthermore, Boc protection strategies for this compound contrast with those for secondary amines, requiring milder conditions to avoid racemization .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a building block for the development of pharmaceutical drugs.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with receptors or other proteins, modulating their activity and influencing biological processes .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Synthetic Challenges: The Boc derivative’s sensitivity to strong acids may complicate reactions requiring harsh acidic conditions. In contrast, the Cbz derivative’s hydrogenolysis requirement limits compatibility with reducible substrates .

- Stability Data : The hydrochloride salt exhibits hygroscopicity, necessitating anhydrous storage , whereas the nitro analog’s instability under reducing conditions mandates inert atmospheres .

Actividad Biológica

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate (referred to as EBHP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological characterization, and therapeutic implications of EBHP, drawing on diverse research findings and case studies.

Synthesis of this compound

EBHP is synthesized through a multi-step process involving the protection of the piperidine nitrogen and subsequent functionalization at the 5-position. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, enhancing the stability and reactivity of the compound during synthesis. The synthetic route typically involves:

- Formation of 5-Hydroxypiperidine : Starting from commercially available piperidine derivatives.

- Boc Protection : Using Boc anhydride to protect the amine group.

- Esterification : Reacting with ethyl chloroformate to yield the ethyl ester.

EBHP exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes:

- Dopamine Transporter (DAT) Inhibition : Studies indicate that compounds similar to EBHP show high affinity for DAT, which is crucial in neuropharmacology for treating disorders like ADHD and Parkinson's disease .

- Norepinephrine Transporter (NET) Interaction : EBHP also demonstrates moderate affinity for NET, suggesting potential applications in mood disorders .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of piperidine, including those with hydroxyl substitutions like EBHP, exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

- Antiviral Properties : Research has shown that similar nitrogen-containing heterocycles can inhibit viral replication, specifically targeting viral entry mechanisms rather than RNA replication pathways . This positions EBHP as a candidate for further antiviral investigations.

- Neuropharmacological Effects : In vitro studies demonstrated that EBHP could modulate neurotransmitter levels by inhibiting reuptake transporters, potentially leading to enhanced synaptic availability of dopamine and norepinephrine .

Data Table: Biological Activities of EBHP and Related Compounds

Q & A

Q. What are the key spectroscopic techniques for characterizing Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the Boc-protected amine, hydroxyl group, and ester functionality. IR spectroscopy can validate carbonyl stretches (e.g., Boc carbamate ~1690 cm⁻¹, ester ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For structural ambiguity, X-ray crystallography with SHELXL refinement (e.g., resolving piperidine ring conformation) is recommended. Ensure purity via HPLC before analysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Start with piperidine derivatives, introducing the hydroxyl group at position 5 via oxidation or hydroxylation. Protect the amine with Boc anhydride under basic conditions (e.g., DMAP, THF). Esterify the carboxylic acid at position 3 using ethyl chloroformate. Intermediate steps may require chromatographic purification (silica gel, hexane/ethyl acetate gradients). Similar Boc-protected piperidine syntheses are documented in catalogs .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis of the Boc group or ester. Use desiccants to mitigate moisture. During handling, wear nitrile gloves, goggles, and a lab coat to prevent skin/eye irritation, as per safety data for analogous N-Boc-piperidine compounds .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be optimized?

- Methodological Answer : Screen coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. TEA). Optimize solvent polarity: ethyl lactate (a green solvent) may enhance solubility of polar intermediates while reducing side reactions. Monitor reaction progress via TLC or in-situ FTIR. For sterically hindered reactions, consider microwave-assisted synthesis to improve kinetics .

Q. What strategies resolve stereochemical uncertainties in the piperidine ring or hydroxyl group configuration?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns to separate enantiomers. For absolute configuration, use X-ray crystallography with SHELXL refinement, analyzing anomalous dispersion effects. Computational methods (DFT, molecular docking) can predict stable conformers and compare with experimental NMR coupling constants .

Q. How can conflicting data between computational models and experimental NMR spectra be reconciled?

- Methodological Answer : Reassess computational parameters (e.g., solvent effects, proton exchange rates in DFT calculations). Validate dynamic effects (e.g., ring puckering) via variable-temperature NMR. Cross-validate with 2D NMR (COSY, NOESY) to confirm through-space interactions. If discrepancies persist, consider alternative tautomers or impurities .

Q. What approaches mitigate side reactions during Boc deprotection of this compound?

- Methodological Answer : Use TFA in DCM (0–5°C) for controlled deprotection, minimizing ester hydrolysis. Quench with cold ether to precipitate the free amine. For acid-sensitive substrates, employ milder conditions (e.g., HCl in dioxane). Monitor by LC-MS to detect over-acidification byproducts .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in X-ray crystallography and NMR data for this compound?

- Methodological Answer : Confirm crystal packing effects (e.g., hydrogen bonding) that may alter conformation compared to solution-state NMR. Re-examine crystallographic data for disorder or twinning using SHELXL tools. Validate with solid-state NMR if available. For solution-state discrepancies, check for solvent-induced polymorphism .

Q. What methods identify and quantify trace impurities in synthesized batches?

- Methodological Answer : Use UHPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities ≤0.1%. Compare retention times and fragmentation patterns with synthesized standards. For unknown peaks, isolate via prep-HPLC and characterize by 2D NMR .

Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer :

Prepare buffered solutions (pH 1–13) and incubate samples at 25°C/40°C/60°C. Withdraw aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC-UV (220 nm). Track degradation products (e.g., free piperidine, ethyl ester hydrolysis) and model kinetics using Arrhenius plots. Include controls with stabilizers (e.g., BHT for oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.